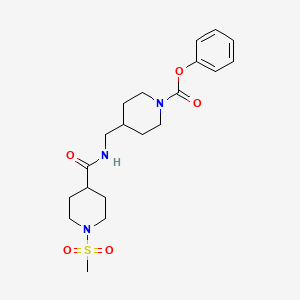

Phenyl 4-((1-(methylsulfonyl)piperidine-4-carboxamido)methyl)piperidine-1-carboxylate

Description

Phenyl 4-((1-(methylsulfonyl)piperidine-4-carboxamido)methyl)piperidine-1-carboxylate is a synthetic compound featuring a bis-piperidine scaffold. One piperidine ring is substituted with a methylsulfonyl group and a carboxamide linker, while the other is esterified to a phenyl carboxylate moiety.

Properties

IUPAC Name |

phenyl 4-[[(1-methylsulfonylpiperidine-4-carbonyl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O5S/c1-29(26,27)23-13-9-17(10-14-23)19(24)21-15-16-7-11-22(12-8-16)20(25)28-18-5-3-2-4-6-18/h2-6,16-17H,7-15H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVNXRXMEPUCBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Phenyl 4-((1-(methylsulfonyl)piperidine-4-carboxamido)methyl)piperidine-1-carboxylate, identified by its CAS number 1234830-09-1, is a compound of significant interest due to its potential biological activities. This article explores the compound's structural characteristics, pharmacological properties, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of 423.5 g/mol. The structure features a piperidine core substituted with various functional groups, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H29N3O5S |

| Molecular Weight | 423.5 g/mol |

| CAS Number | 1234830-09-1 |

The compound is believed to interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. Its structural features suggest potential activity as an inhibitor or modulator of specific proteins, particularly those linked to cancer and inflammatory processes.

Anticancer Activity

Research has indicated that derivatives of piperidine compounds exhibit notable anticancer properties. For instance, studies on similar piperidine derivatives have shown significant antiproliferative effects against various cancer cell lines, including breast and ovarian cancer cells.

In one study, a related benzoylpiperidine fragment displayed IC50 values ranging from 19.9 to 75.3 µM against human breast cancer cells (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3) . This suggests that modifications in the piperidine structure can enhance anticancer potency.

Inhibition Studies

A study focusing on the inhibition of the enzyme monoacylglycerol lipase (MAGL) demonstrated that certain piperidine derivatives had competitive inhibition characteristics, with IC50 values significantly lower than those of standard inhibitors . This highlights the potential of such compounds in modulating lipid signaling pathways relevant to cancer progression.

Anti-inflammatory Activity

Similar compounds have been evaluated for their anti-inflammatory properties through COX enzyme inhibition assays. For example, some derivatives exhibited IC50 values as low as 0.04 µmol against COX-2, indicating potent anti-inflammatory effects . Given the structural similarities, it is plausible that this compound may exhibit comparable activity.

Summary of Findings

The biological activity of this compound is promising based on its structural characteristics and preliminary research findings:

- Anticancer Potential : Exhibits significant antiproliferative effects against various cancer cell lines.

- Enzyme Inhibition : Potential as a MAGL inhibitor with competitive inhibition characteristics.

- Anti-inflammatory Effects : Possible inhibition of COX enzymes similar to related compounds.

Comparison with Similar Compounds

Structural Analogues from Patent Literature

Several patented compounds share structural motifs with the target molecule, particularly the methylsulfonyl-piperidine backbone:

Key Observations :

Functional Analogues: NMDA Receptor Antagonists

The target compound’s bis-piperidine structure resembles noncompetitive NMDA antagonists like ifenprodil and SL 82.0713. Below is a comparative analysis of their pharmacological profiles:

Key Observations :

- Ifenprodil’s potency (IC50 = 0.4 µM) surpasses SL 82.0715 but is weaker than MK-801 . The target compound’s activity may depend on the methylsulfonyl group’s positioning, which could modulate NMDA receptor affinity.

- Unlike competitive antagonists (e.g., CPP), noncompetitive agents like ifenprodil and the target compound may offer broader therapeutic windows by avoiding direct receptor occupancy .

Physicochemical and Pharmacokinetic Considerations

- Methylsulfonyl Group : Present in both the target compound and patented analogues, this group likely enhances polarity, improving water solubility and blood-brain barrier penetration .

- Carboxamide Linker : The carboxamide in the target compound may confer stability against enzymatic hydrolysis compared to ester-linked analogues (e.g., SL 82.0715) .

- Phenyl Carboxylate : This moiety could influence bioavailability, as seen in catalog compounds where similar groups are used to optimize pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.